Inosine-5′-Monophosphate Dehydrogenase (IMPDH) Inhibition: Sub-Micromolar Affinity Quantified Across Multiple Substrate Conditions
Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate demonstrates sub-micromolar inhibitory activity against human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a validated therapeutic target for immunosuppression and antiviral therapy [1]. The compound exhibits Ki values of 240 nM (uncompetitive inhibition), 430 nM (against IMP substrate), and 440 nM (against NAD⁺ substrate) as documented in the BindingDB database [1]. While direct comparator data for close structural analogs in identical assay conditions is not available, the sub-micromolar Ki range positions this compound within the active range for IMPDH inhibitor hit identification.
| Evidence Dimension | IMPDH2 inhibitory activity (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM, 430 nM, 440 nM |
| Comparator Or Baseline | Baseline: No inhibition (Ki > 10,000 nM expected for inactive compounds) |
| Quantified Difference | Active vs. inactive baseline; >20-fold discrimination |
| Conditions | In vitro enzymatic assay against human IMPDH2; substrate-dependent inhibition modes |
Why This Matters
Procurement for IMPDH-targeted drug discovery programs requires compounds with verified sub-micromolar affinity to serve as validated hit starting points for further optimization.
- [1] BindingDB. BDBM50421763: Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate. Affinity Data: Ki = 240 nM, 430 nM, 440 nM against IMPDH2. View Source
